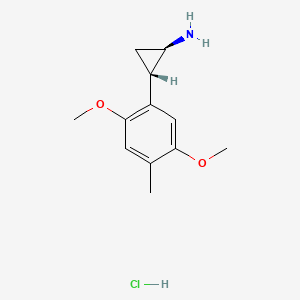

Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans-

Descripción general

Descripción

Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Cyclopropanamine derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications. The compound Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- is a notable example, exhibiting various biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of cyclopropanamine derivatives typically involves several organic reactions. For instance, the introduction of specific substituents on the aromatic ring can significantly affect the compound's biological activity. The synthesis pathways often include cyclopropanation reactions and transformations involving carboxylic acids and amines .

Cyclopropanamine compounds are known to interact with various biological targets. The trans-isomer of this particular cyclopropanamine has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. Notably, compounds with similar structures have shown significant inhibitory activity against lysine-specific demethylase 1 (LSD1), an enzyme implicated in tumorigenesis .

Inhibitory Effects

Research indicates that cyclopropanamine derivatives can act as potent inhibitors of LSD1. For example, modifications on the benzyl group can enhance potency and selectivity against closely related enzymes such as monoamine oxidases (MAO-A and MAO-B) and LSD2 . The observed selectivity profiles suggest that structural modifications can lead to improved therapeutic indices.

Data Tables

| Compound | Target Enzyme | Inhibition Potency (IC50) | Selectivity |

|---|---|---|---|

| Cyclopropanamine derivative A | LSD1 | 10 nM | >600-fold vs MAO-A |

| Cyclopropanamine derivative B | LSD1 | 25 nM | >120-fold vs MAO-B |

| Cyclopropanamine derivative C | LSD1 | 15 nM | Moderate vs LSD2 |

Case Studies

-

Study on Antitumor Activity :

A study evaluated the antitumor effects of a series of cyclopropanamine derivatives in vitro and in vivo. Results indicated that certain derivatives significantly inhibited tumor growth in mouse models, correlating with their ability to inhibit LSD1 activity . -

Selectivity Profile Analysis :

Another investigation focused on the selectivity of cyclopropanamine derivatives against MAO enzymes. The study found that specific substitutions on the aromatic ring resulted in enhanced selectivity for MAO-A over MAO-B, suggesting a potential for reduced side effects in clinical applications . -

Pharmacokinetic Studies :

Pharmacokinetic evaluations revealed that some cyclopropanamine derivatives exhibited favorable absorption and metabolic stability profiles, making them suitable candidates for further development as therapeutic agents .

Aplicaciones Científicas De Investigación

Psychoactive Properties

DMCPA is classified as a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin, who documented its psychoactive effects in his book PiHKAL. The compound is reported to produce effects such as open-eye visuals and altered states of consciousness at doses ranging from 15 to 20 mg . The duration of these effects typically lasts between 4 to 8 hours.

Potential Therapeutic Uses

Research indicates that DMCPA may have therapeutic potential due to its action on serotonin receptors. Its structural similarity to other psychoactive substances suggests it could be explored for treating mood disorders or enhancing cognitive function . However, comprehensive studies on its pharmacodynamics and safety profile are still lacking.

Kinase Inhibition

Recent patents have highlighted the potential of cyclopropanamine compounds as inhibitors of lysine-specific demethylase 1 (KDM1). This enzyme plays a crucial role in various biological processes, including gene expression regulation and cancer progression. Inhibiting KDM1 could provide a novel approach for cancer treatment .

Open-Label Trials

In open-label trials involving psychedelics similar to DMCPA, participants reported significant reductions in anxiety and depression symptoms following administration . These findings suggest that DMCPA might contribute positively in therapeutic settings focused on mental health.

Animal Studies

Animal studies have shown that compounds with similar structures can alter reinforcement behaviors in drug-seeking models. For instance, research on DOM (a related compound) demonstrated its effects on reinforcing opioid behaviors in rhesus monkeys, indicating potential implications for addiction therapy .

Propiedades

IUPAC Name |

(1R,2S)-2-(2,5-dimethoxy-4-methylphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-7-4-12(15-3)9(6-11(7)14-2)8-5-10(8)13;/h4,6,8,10H,5,13H2,1-3H3;1H/t8-,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDNODFJANCFQI-KXNXZCPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C2CC2N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1OC)[C@@H]2C[C@H]2N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201799 | |

| Record name | Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53581-71-8 | |

| Record name | Dmcpa hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053581718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMCPA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9TT57FWR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.